JNJ-64619178

説明

JNJ-64619178は、タンパク質アルギニンメチルトランスフェラーゼ5(PRMT5)の新規な低分子阻害剤です。PRMT5は、さまざまなタンパク質基質のアルギニン残基をメチル化する酵素であり、遺伝子発現調節、RNAスプライシング、シグナル伝達経路において重要な役割を果たしています。PRMT5の調節不全は、リンパ腫、肺がん、乳がんなど、いくつかの癌に関連付けられています .

準備方法

JNJ-64619178の合成は、アデノシン誘導体から始まる一連の化学反応を含みます。この化合物は、構造活性相関(SAR)の反復と薬化学的最適化を通じて同定されました。合成経路には、5′スピロビスアミンリード化合物の形成が含まれ、これがさらに修飾されてthis compoundが得られます 。詳細な反応条件と工業生産方法は、機密情報であり、公表されていません。

化学反応の分析

JNJ-64619178は、主にPRMT5/MEP50複合体との相互作用を含む、さまざまな化学反応を起こします。この化合物は、PRMT5のS-アデノシルメチオニン(SAM)およびタンパク質基質結合ポケットの両方に結合し、阻害を引き起こします 。これらの反応で使用される一般的な試薬および条件には、SAMアナログと、this compoundとPRMT5の相互作用を促進する特定の結合条件が含まれます。これらの反応から形成される主な生成物は、阻害されたPRMT5複合体であり、これは前臨床モデルでスプライシング異常の蓄積をもたらします .

科学研究への応用

This compoundは、特に腫瘍学および血液学の分野で、科学研究において大きな可能性を示しています。この化合物は、肺、乳房、膵臓、血液悪性腫瘍など、さまざまな癌細胞株において強力な抗増殖活性を示しています 。 この化合物は現在、進行性固形腫瘍、非ホジキンリンパ腫、低リスク骨髄異形成症候群の患者を対象とした臨床試験で評価されています 。 さらに、this compoundは、スプライシング因子変異を持つ急性骨髄性白血病細胞を選択的に死滅させることが示されており、標的療法としての可能性を示しています .

科学的研究の応用

Phase 1 Clinical Trials

A significant focus has been placed on evaluating the safety and efficacy of JNJ-64619178 in patients with advanced malignancies. The Phase 1 study included adult patients with treatment-refractory advanced solid tumors or non-Hodgkin lymphomas (NHL). Key findings from this trial include:

- Dosing Regimens : Patients received this compound either on a 14-day on/7-day off schedule or daily for 21 days. Dose escalation started at 0.5 mg .

- Safety Profile : The most notable adverse effect was thrombocytopenia, which was identified as the only dose-limiting toxicity. Approximately 89% of patients experienced treatment-related adverse events, predominantly grade 3 or 4 .

- Efficacy : The overall objective response rate was recorded at 5.6%, with a higher response rate (11.5%) observed in patients with adenoid cystic carcinoma (ACC). The median progression-free survival for ACC patients was reported as 19.1 months .

Preclinical Studies

Preclinical research has further elucidated the pharmacological properties and potential applications of this compound:

- Antiproliferative Activity : In vitro studies demonstrated that this compound exhibited significant antiproliferative effects across a wide range of cancer cell lines, including those from hematological malignancies and solid tumors. The compound showed a dose-dependent reduction in cell viability, correlating with sustained inhibition of PRMT5 activity .

- Xenograft Models : In vivo studies using tumor xenograft models demonstrated that this compound effectively reduced tumor growth through dose-dependent inhibition of PRMT5-dependent methylation processes. Notably, treatment led to significant changes in splicing events within tumor cells, suggesting a potential avenue for precision medicine applications .

Potential for Combination Therapies

Recent studies suggest that this compound may enhance the efficacy of other therapeutic modalities:

- Radiosensitization : There is evidence indicating that this compound can radiosensitize cancer cells, particularly in prostate cancer models, enhancing the effectiveness of radiation therapy . This suggests a potential role for combination therapies involving this compound and radiation.

Summary Table of Findings

作用機序

JNJ-64619178は、PRMT5を選択的に阻害することで効果を発揮します。この化合物は、PRMT5/MEP50複合体のSAMおよびタンパク質基質結合ポケットに同時に結合し、疑似不可逆的阻害を引き起こします。 この阻害は、スプライソソームタンパク質上の対称ジメチルアルギニン(Sym-Arg)の蓄積をもたらし、RNAスプライシングを阻害し、最終的に腫瘍の増殖を阻害します 。 関与する分子標的および経路には、スプライシング機構と、PRMT5によって調節されるさまざまなシグナル伝達経路が含まれます .

類似の化合物との比較

This compoundは、PRMT5阻害剤としての高い選択性と効力においてユニークです。類似の化合物には、癌治療のために開発された他のPRMT5阻害剤が含まれます。 this compoundは、PRMT5の長期阻害とその広範囲の癌細胞株に対する強力な抗増殖活性によって際立っています 。 他の類似の化合物には、EPZ015666とGSK3326595があり、これらもPRMT5を標的としますが、結合メカニズムと薬物動態が異なる場合があります .

類似化合物との比較

JNJ-64619178 is unique in its high selectivity and potency as a PRMT5 inhibitor. Similar compounds include other PRMT5 inhibitors that have been developed for cancer therapy. this compound stands out due to its prolonged inhibition of PRMT5 and its potent antiproliferative activity across a wide range of cancer cell lines . Other similar compounds include EPZ015666 and GSK3326595, which also target PRMT5 but may differ in their binding mechanisms and pharmacokinetic properties .

生物活性

JNJ-64619178 is a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in the regulation of gene expression and cellular proliferation through arginine methylation. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those characterized by aberrant splicing mechanisms. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, clinical findings, and implications for future cancer therapies.

This compound selectively inhibits the PRMT5 enzyme, which plays a crucial role in the methylation of arginine residues on histones and non-histone proteins. This inhibition leads to:

- Altered Gene Expression : By inhibiting PRMT5, this compound disrupts the methylation patterns that regulate gene expression, particularly genes involved in cell cycle progression and apoptosis.

- Increased Alternative Splicing : The compound has been shown to enhance the occurrence of alternatively spliced events in cancer cell lines, which is associated with sensitivity to treatment. This is particularly relevant in cancers with mutations in splicing factors .

Selectivity and Binding Affinity

This compound exhibits high selectivity for PRMT5 over other arginine and lysine methyltransferases. In studies, it demonstrated:

- Inhibition of PRMT5/MEP50 Complex : At concentrations as low as 10 nmol/L, this compound inhibited the PRMT5/MEP50 complex by over 80% without significantly affecting other closely related enzymes .

- Pharmacodynamics : The pharmacodynamic effects were assessed through measurements of symmetric dimethylarginine levels in plasma, confirming robust target engagement across multiple dosing regimens .

In Vitro Studies

In preclinical models, this compound demonstrated significant antiproliferative activity across various cancer cell lines:

- Cancer Cell Lines Tested : The compound was effective in inhibiting proliferation in lung cancer lines (e.g., NCI-H1048) but showed limited effects on others (e.g., COLO699) under similar conditions .

- Dose-Response Relationship : The efficacy was dose-dependent, with IC50 values reaching as low as 0.2 nmol/L for specific targets .

Table 1: Summary of In Vitro Activity

| Cell Line | IC50 (nmol/L) | Response Type |

|---|---|---|

| NCI-H1048 | 0.2 | Sensitive |

| COLO699 | >50 | Insensitive |

Clinical Studies

The clinical evaluation of this compound has been conducted primarily through Phase 1 trials focusing on safety and preliminary efficacy:

Study Design

- Population : Adult patients with advanced solid tumors or non-Hodgkin lymphomas (NHL).

- Dosing Regimens : Two schedules were utilized—14 days on/7 days off and continuous daily dosing over 21 days .

Results

- Safety Profile : Thrombocytopenia was identified as the primary dose-limiting toxicity. The compound exhibited manageable side effects across all tested doses.

- Efficacy : An objective response rate (ORR) of 5.6% was observed overall, with higher rates (11.5%) noted in patients with adenoid cystic carcinoma (ACC). The median progression-free survival for ACC patients was reported at 19.1 months .

Case Studies

Several case studies have highlighted the potential benefits of this compound:

- Case Study in ACC : A patient with treatment-refractory ACC experienced significant tumor reduction following treatment with this compound, demonstrating its potential as a targeted therapy.

- Splicing Factor Mutations : Patients exhibiting specific splicing factor mutations showed enhanced sensitivity to this compound, suggesting that genetic profiling may help identify candidates for this therapy .

Conclusion and Future Directions

This compound represents a promising therapeutic option for cancers driven by aberrant splicing mechanisms and PRMT5 dependency. Its selective inhibition profile and preliminary clinical efficacy warrant further investigation through larger clinical trials aimed at optimizing treatment regimens and identifying biomarkers for patient selection.

Future studies should focus on:

- Expanding the understanding of molecular markers that predict response to PRMT5 inhibition.

- Investigating combination therapies that may enhance the efficacy of this compound in resistant tumor types.

特性

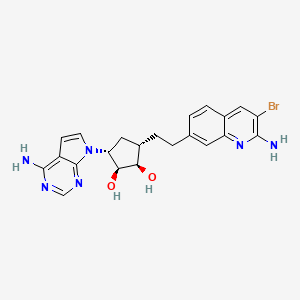

IUPAC Name |

(1S,2R,3S,5R)-3-[2-(2-amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrN6O2/c23-15-8-12-3-1-11(7-16(12)28-21(15)25)2-4-13-9-17(19(31)18(13)30)29-6-5-14-20(24)26-10-27-22(14)29/h1,3,5-8,10,13,17-19,30-31H,2,4,9H2,(H2,25,28)(H2,24,26,27)/t13-,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSMLQTUDJVICQ-CJODITQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BrN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2086772-26-9 | |

| Record name | Onametostat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2086772269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ONAMETOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8VKI8FPW0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。